molecular formula C15H17Cl2NO4 B4551158 8-[(2,4-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(2,4-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B4551158
M. Wt: 346.2 g/mol
InChI Key: KIBKEXZGVKMPRU-UHFFFAOYSA-N
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Description

8-[(2,4-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C15H17Cl2NO4 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.0534634 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Applications

Single Crystal Growth and Characterization for Nonlinear Optical Devices : Research has demonstrated the potential of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) as a new organic material for nonlinear optical devices, including frequency doublers for laser diodes. Through purification, single crystal growth, and characterization, APDA crystals showed promising optical properties suitable for application in nonlinear optical devices. The process involved recrystallization and sublimation for purification, and Bridgman technique for crystal growth, revealing crystals with good quality and second harmonic generation capability (Kagawa et al., 1994).

Synthesis and Structural Characterization

Synthesis and Crystal Structure Analysis : A related compound, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, was synthesized and its crystal structure was analyzed. The study provided insights into its chiral nature and the chair conformation of the cyclohexyl ring, contributing to a deeper understanding of its structural properties (Wen, 2002).

Biological Activity Studies

Antibacterial Activity of Spiro Derivatives : The antibacterial evaluation of triaza and dioxa aza spiro derivatives, including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, against various bacterial species highlighted their potential as antibacterial agents. Some compounds exhibited excellent in vitro antibacterial activity, showcasing the biomedical relevance of these chemical structures (Natarajan et al., 2021).

Laser Diode Pumped Ring Resonator Development

Blue Light Emission from Organic Second-Harmonic Generation Crystal : The development of a laser diode pumped ring resonator using an organic second-order nonlinear optical crystal, specifically 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated the capability of ultraprecision polished crystals to enhance fundamental power and emit blue second-harmonic light. This application underscores the material's utility in laser technology and optical communication (Sagawa et al., 1995).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO4/c16-11-1-2-13(12(17)9-11)20-10-14(19)18-5-3-15(4-6-18)21-7-8-22-15/h1-2,9H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBKEXZGVKMPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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